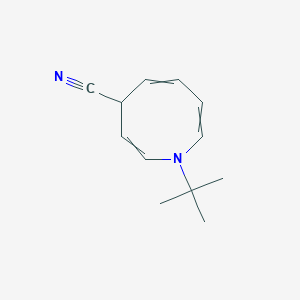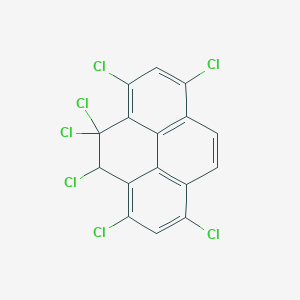
6-Methyl-4-(propan-2-yl)naphthalene-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-4-(propan-2-yl)naphthalene-1-carbaldehyde is an organic compound belonging to the naphthalene family It is characterized by a naphthalene ring substituted with a methyl group at the 6th position, an isopropyl group at the 4th position, and an aldehyde group at the 1st position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-(propan-2-yl)naphthalene-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of naphthalene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction yields 4-(propan-2-yl)naphthalene, which is then subjected to a Vilsmeier-Haack reaction to introduce the formyl group at the 1st position, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation followed by formylation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-4-(propan-2-yl)naphthalene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl and isopropyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: 6-Methyl-4-(propan-2-yl)naphthalene-1-carboxylic acid.
Reduction: 6-Methyl-4-(propan-2-yl)naphthalene-1-methanol.
Substitution: Various halogenated or nitrated derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
6-Methyl-4-(propan-2-yl)naphthalene-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Wirkmechanismus
The mechanism of action of 6-Methyl-4-(propan-2-yl)naphthalene-1-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The exact molecular targets and pathways involved are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Isopropyl-6-methyl-1-methylene-1,2,3,4-tetrahydronaphthalene: Similar structure but lacks the aldehyde group.
6-Methyl-1-methylidene-4-(propan-2-yl)-1,2,3,4-tetrahydronaphthalene: Another similar compound with a different substitution pattern.
Uniqueness
6-Methyl-4-(propan-2-yl)naphthalene-1-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and potential applications compared to its analogs. The combination of methyl, isopropyl, and aldehyde substituents on the naphthalene ring makes it a versatile compound for various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
105986-09-2 |
|---|---|
Molekularformel |
C15H16O |
Molekulargewicht |
212.29 g/mol |
IUPAC-Name |
6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C15H16O/c1-10(2)13-7-5-12(9-16)14-6-4-11(3)8-15(13)14/h4-10H,1-3H3 |
InChI-Schlüssel |
BHMOHAZAKCXEQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=CC(=C2C=C1)C=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propoxy}-1,2,3-benzotriazine](/img/structure/B14318628.png)
![N-[4-(3-Ethyl-2,6-dioxopiperidin-3-yl)phenyl]propanamide](/img/structure/B14318643.png)


![N~1~,N~1'~-[Methylenedi(4,1-phenylene)]bis(N~4~-phenylbut-2-enediamide)](/img/structure/B14318656.png)

![3-Oxo-N-phenyl-2-[(trifluoromethyl)sulfanyl]butanamide](/img/structure/B14318667.png)


![Trimethyl{[(thiophen-2-yl)acetyl]oxy}stannane](/img/structure/B14318688.png)

![Ethyl 3-methyl-2-oxabicyclo[3.1.0]hex-3-ene-6-carboxylate](/img/structure/B14318710.png)

![1-Methyl-4-{[(naphthalen-1-yl)carbamoyl]amino}pyridin-1-ium iodide](/img/structure/B14318714.png)
